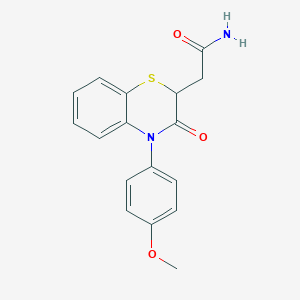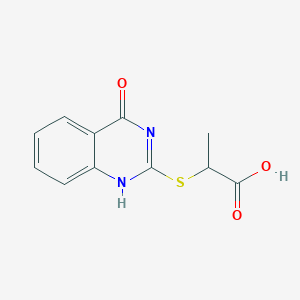
2-(4-Bromofenil)bencimidazol
Descripción general
Descripción
2-(4-Bromophenyl)benzimidazole is an organic compound with the chemical formula C13H9BrN2 and a molecular weight of 273.13 g/mol . It is a derivative of benzimidazole, featuring a bromine atom attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors
Mecanismo De Acción
Target of Action
2-(4-Bromophenyl)benzimidazole, also known as 2-(4-Bromophenyl)-1H-benzo[d]imidazole, is a type of benzimidazole derivative. Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer . The primary targets of this compound are likely to be cancer cells, given the anticancer activities of benzimidazole derivatives .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, depending on the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on benzimidazole derivatives suggests that these compounds have significant results within the close agreement of the lipinski’s rule of five and qikprop rule within the range . This suggests that 2-(4-Bromophenyl)benzimidazole may have good bioavailability.
Result of Action
Given the anticancer activities of benzimidazole derivatives, it can be inferred that this compound may inhibit the proliferation of cancer cells .
Action Environment
It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the compound may retain its activity in a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and it is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)benzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-(4-substituted phenyl)benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of 2-(4-aminophenyl)benzimidazole.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Fluorophenyl)benzimidazole: Contains a fluorine atom instead of bromine, leading to variations in electronic properties and interactions with biological targets.
2-(4-Chlorophenyl)benzimidazole: Contains a chlorine atom, which affects its chemical reactivity and biological activity.
Uniqueness: 2-(4-Bromophenyl)benzimidazole is unique due to the presence of the bromine atom, which significantly influences its chemical and biological properties. The bromine atom enhances the compound’s ability to participate in halogen bonding, increasing its potency in biological applications. Additionally, the bromine atom affects the compound’s electronic properties, making it suitable for specific industrial applications .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMGOSKROWAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301527 | |
| Record name | 2-(4-Bromophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-74-4 | |
| Record name | 2622-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Bromophenyl)benzimidazole in the development of luminescent materials?
A1: 2-(4-Bromophenyl)benzimidazole acts as a cyclometalating ligand in the synthesis of iridium (III) complexes, specifically forming a stable bond with the iridium ion through its nitrogen atom and the carbon atom at the 2-position of the benzimidazole ring []. This type of coordination creates a rigid structure within the complex, enhancing the probability of radiative decay pathways, which are crucial for achieving efficient phosphorescent emission.
Q2: How does the choice of ancillary ligand influence the emission color of the iridium complex containing 2-(4-Bromophenyl)benzimidazole?
A2: The provided research demonstrates that using 5,5'-dimethyl-2,2'-dipyridyl as the ancillary ligand, alongside 2-(4-Bromophenyl)benzimidazole, results in an iridium complex that emits yellow light with a peak at 562 nm []. This emission color can be attributed to the specific energy gap between the excited state and ground state of the complex, which is influenced by the electronic properties of both the cyclometalating ligand (2-(4-Bromophenyl)benzimidazole) and the ancillary ligand (5,5'-dimethyl-2,2'-dipyridyl). Modification of the ancillary ligand structure can potentially shift the energy levels within the complex, leading to different emission colors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)




![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)


![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
